9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of fluorine atoms on the phenyl rings and an oxo group on the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.
Oxidation: The oxo group is introduced through an oxidation reaction, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the fluorine atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated solvents, strong bases or acids, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl groups, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-chlorophenyl)-2-(4-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-bromophenyl)-2-(4-bromophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-methylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
The presence of fluorine atoms in 9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. These characteristics make it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
9-(2-fluorophenyl)-2-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O2/c19-10-7-5-9(6-8-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-4-2-1-3-11(12)20/h1-8H,(H2,21,26)(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFHMPRBULEGLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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